molecular formula C9H10O2 B038641 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde CAS No. 120584-58-9

3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde

Cat. No. B038641
CAS RN: 120584-58-9
M. Wt: 150.17 g/mol
InChI Key: JCIZAEWFFWCBGL-UHFFFAOYSA-N
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Description

3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is a cyclic compound that contains a carbonyl group and a double bond. It has been synthesized using various methods, and its unique structure has led to its use in various scientific research applications. 3.0.02,4]non-8-ene-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has led to its use in various chemical reactions and synthetic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a promising candidate for use in drug development and other biomedical applications.

Advantages and Limitations for Lab Experiments

One advantage of 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is its unique structure, which makes it useful in various synthetic applications. It is also relatively easy to synthesize with high yields. One limitation is its reactivity, which can make it difficult to handle in some experiments.

Future Directions

There are many future directions for research involving 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde. One direction is the development of new synthetic methods using this compound as a building block. Another direction is the study of its reactivity and mechanism of action. Additionally, this compound could be used in the development of new drugs and materials. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, this compound is a cyclic compound that has been synthesized using various methods. Its unique structure has led to its use in various scientific research applications, including the synthesis of complex natural products and chiral ligands for asymmetric catalysis. Its mechanism of action is not well understood, but it is believed to act as a Michael acceptor. Future research directions include the development of new synthetic methods and the study of its reactivity and potential in drug development and other biomedical applications.

Synthesis Methods

3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde can be synthesized using a variety of methods. One such method involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and 2-methylene-1,3-dioxolane-4-carbaldehyde. Another method involves a Prins reaction between 2-methylene-1,3-dioxolane-4-carbaldehyde and isobutylene. Both methods have been successful in synthesizing this compound with high yields.

Scientific Research Applications

3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde has been used in various scientific research applications. One such application is its use as a building block for the synthesis of complex natural products. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, this compound has been used in the development of new drugs and materials.

properties

CAS RN

120584-58-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2

InChI Key

JCIZAEWFFWCBGL-UHFFFAOYSA-N

SMILES

C1C=CC2C1CC3C2(O3)C=O

Canonical SMILES

C1C=CC2C1CC3C2(O3)C=O

synonyms

Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI)

Origin of Product

United States

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